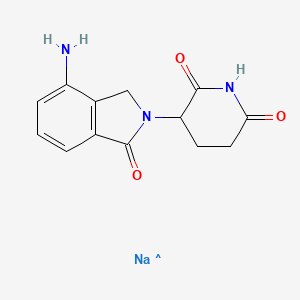
Lenalidomide (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide (sodium) is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . Lenalidomide (sodium) is a small molecule drug that has significantly improved the therapeutic landscape for patients with these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several key steps:
Halogenation: Methyl 2-methyl-3-nitro-benzoate is reacted with a halogenating reagent to obtain methyl 2-halomethyl-3-nitro-benzoate.
Condensation: The halogenated compound is then reacted with dimethyl D,L-glutamate hydrochloride in the presence of an alkaline compound to form dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutarate.
Hydrolysis: This intermediate is hydrolyzed to produce 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Reduction: The nitro group is reduced to an amino group, yielding 3-(7-amino-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Cyclization: Finally, the compound undergoes ring closure to form lenalidomide
Industrial Production Methods: The industrial production of lenalidomide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using cost-effective raw materials, efficient reaction conditions, and purification processes to ensure high yield and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate stages is reduced to an amino group.
Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.
Common Reagents and Conditions:
Halogenating Reagents: Used in the initial halogenation step.
Alkaline Compounds: Facilitate the condensation reaction.
Reducing Agents: Employed in the reduction of the nitro group to an amino group.
Major Products: The primary product of these reactions is lenalidomide, with various intermediates formed during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain lymphomas. .
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
Wirkmechanismus
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell proliferation and natural killer cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels that supply tumors.
Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.
Molecular Targets: Lenalidomide binds to the cereblon protein, part of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3
Vergleich Mit ähnlichen Verbindungen
- Thalidomide
- Pomalidomide
- CC-122 (another immunomodulatory drug in the same class) .
Lenalidomide (sodium) stands out due to its enhanced potency, safety profile, and broad range of therapeutic applications, making it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C13H13N3NaO3 |
|---|---|
Molekulargewicht |
282.25 g/mol |
InChI |
InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18); |
InChI-Schlüssel |
FAIDVIRXUOZPBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



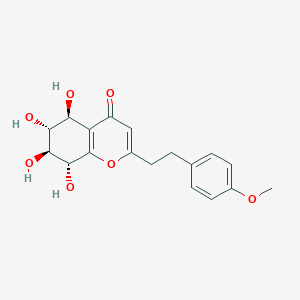

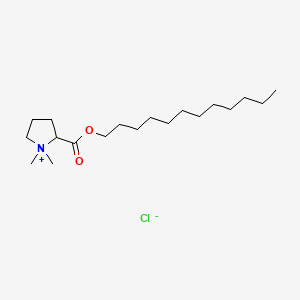


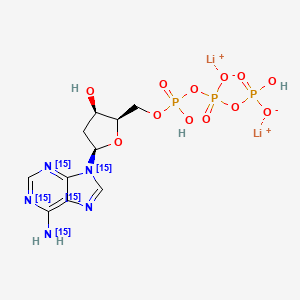

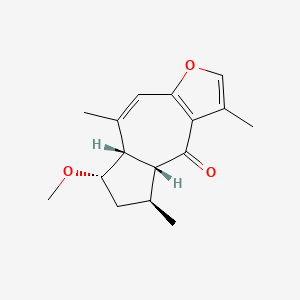
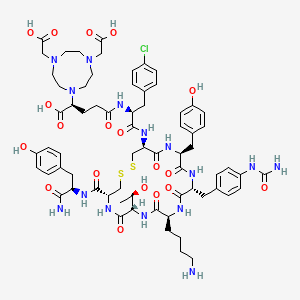


![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

